molecular formula C8H12N4O B1523187 3-Amino-1-[2-(pyridin-2-yl)ethyl]urea CAS No. 1094481-36-3

3-Amino-1-[2-(pyridin-2-yl)ethyl]urea

Cat. No. B1523187
CAS RN: 1094481-36-3
M. Wt: 180.21 g/mol
InChI Key: XUGGHQFBIXUNTQ-UHFFFAOYSA-N
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Description

“3-Amino-1-[2-(pyridin-2-yl)ethyl]urea” is a chemical compound that has been studied for its potential biological activities . It is a derivative of pyrimidine, a molecule that exhibits a wide range of pharmacological activities and is often used in the design of structures in medicinal chemistry .

Scientific Research Applications

Chemical Interactions and Complex Formation

Research on compounds closely related to 3-Amino-1-[2-(pyridin-2-yl)ethyl]urea, such as N-(pyridin-2-yl),N'-substituted ureas, reveals their ability to form complexes with other molecules through hydrogen bonding. This is particularly evident in the association of these ureas with substituted 2-amino-1,8-naphthyridines and benzoates, which serves as a model for studying the classical substituent effect on complex formation. These interactions are crucial for understanding the behavior of these compounds in various solvents and could inform their potential applications in materials science and drug delivery systems (Ośmiałowski et al., 2013).

Analytical Applications

The derivatives of pyridyl ureas have been utilized in analytical chemistry, such as in the development of fluorescent sensors for the detection of organic acids. These sensors exhibit changes in fluorescence upon the addition of organic acids, demonstrating the potential of pyridyl ureas for use in chemical sensing and environmental monitoring (Jordan et al., 2010).

Drug Discovery and Pharmaceutical Chemistry

In the realm of pharmaceutical chemistry, benzimidazole ureas, structurally similar to 3-Amino-1-[2-(pyridin-2-yl)ethyl]urea, have been identified as potent antibacterial agents. This highlights the potential of urea derivatives in contributing to the development of new antibiotics, especially those targeting Gram-positive bacteria through the inhibition of essential bacterial enzymes (Grillot et al., 2014).

Catalysis and Organic Synthesis

Urea derivatives have also been employed as catalysts in organic synthesis. For example, urea has been used as an organo-catalyst in the multicomponent synthesis of highly functionalized pyrans, demonstrating the versatility of urea derivatives in facilitating eco-friendly chemical reactions (Brahmachari & Banerjee, 2014).

Environmental and Agricultural Chemistry

In agricultural chemistry, the stability and degradation patterns of sulfonylurea herbicides have been studied to understand their behavior under various abiotic factors. Such research is essential for assessing the environmental impact of these compounds and developing strategies for their safe use and disposal (Saha & Kulshrestha, 2002).

Mechanism of Action

Its potential therapeutic applications warrant investigation, especially considering the diverse biological activities associated with indole derivatives . 🌱🔬

properties

IUPAC Name

1-amino-3-(2-pyridin-2-ylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-12-8(13)11-6-4-7-3-1-2-5-10-7/h1-3,5H,4,6,9H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGGHQFBIXUNTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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